molecular formula C15H12N2O3 B12602441 2-(4-Methoxy-2-nitrophenyl)-1h-indole CAS No. 917966-86-0

2-(4-Methoxy-2-nitrophenyl)-1h-indole

Cat. No.: B12602441
CAS No.: 917966-86-0
M. Wt: 268.27 g/mol
InChI Key: AAVHDSITBQGOTJ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenyl)-1h-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the methoxy and nitro groups on the phenyl ring of the indole structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-nitrophenyl)-1h-indole typically involves the reaction of 4-methoxy-2-nitrobenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction can be catalyzed by various reagents such as Lewis acids or bases to facilitate the formation of the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenyl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group using reagents like boron tribromide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Boron tribromide for demethylation.

    Substitution: Sodium methoxide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-Amino-2-nitrophenyl)-1h-indole.

    Reduction: Formation of 2-(4-Hydroxy-2-nitrophenyl)-1h-indole.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-2-nitrophenyl)-1h-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-nitrophenyl)-1h-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1h-indole
  • 2-(4-Nitrophenyl)-1h-indole
  • 2-(4-Hydroxy-2-nitrophenyl)-1h-indole

Uniqueness

2-(4-Methoxy-2-nitrophenyl)-1h-indole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

917966-86-0

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)-1H-indole

InChI

InChI=1S/C15H12N2O3/c1-20-11-6-7-12(15(9-11)17(18)19)14-8-10-4-2-3-5-13(10)16-14/h2-9,16H,1H3

InChI Key

AAVHDSITBQGOTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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